3-[(3-Chlorophenyl)methyl]oxolan-3-amine
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Overview
Description
3-[(3-Chlorophenyl)methyl]oxolan-3-amine is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to an oxolan-3-amine structure. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenyl)methyl]oxolan-3-amine typically involves the reaction of 3-chlorobenzyl chloride with oxirane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the oxirane ring opens and forms the oxolan-3-amine structure .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chlorophenyl)methyl]oxolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolan-3-one derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used under basic conditions.
Major Products Formed
Oxidation: Formation of oxolan-3-one derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted oxolan-3-amine derivatives.
Scientific Research Applications
3-[(3-Chlorophenyl)methyl]oxolan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenyl)methyl]oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)methyl]oxolan-3-amine
- 3-[(3-Bromophenyl)methyl]oxolan-3-amine
- 3-[(3-Methylphenyl)methyl]oxolan-3-amine
Uniqueness
3-[(3-Chlorophenyl)methyl]oxolan-3-amine is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C11H14ClNO |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methyl]oxolan-3-amine |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-2-9(6-10)7-11(13)4-5-14-8-11/h1-3,6H,4-5,7-8,13H2 |
InChI Key |
USUPANPUVJJGPS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CC2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
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